2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The dichlorophenol moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Amino derivatives from the reduction of the imine group.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-nitrophenolate
- 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones
Uniqueness
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol is unique due to its dichlorophenol moiety, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H12Cl2N2OS |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-14-8-13(19(25)16(22)10-14)11-23-15-5-3-4-12(9-15)20-24-17-6-1-2-7-18(17)26-20/h1-11,25H |
InChI Key |
WATIUFORRGZUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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